Substrate mediated redox partner selectivity of cytochrome P450†
Chemical Communications Pub Date: 2018-05-10 DOI: 10.1039/C8CC02525H
Abstract
Investigating the interplay between cytochrome-P450 and its redox partners (CPR and cytochrome-b5) is vital for understanding the metabolism of most hydrophobic drugs. Dynamic structural interactions with the ternary complex, with and without substrates, captured by NMR reveal a gating mechanism for redox partners to promote P450 function.
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Journal Nameļ¼Chemical Communications
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